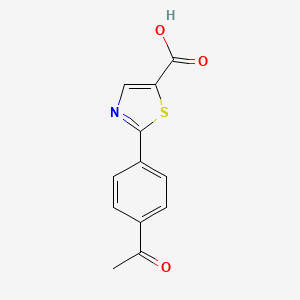

2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid

Description

2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a phenyl group with an acetyl substituent, and a carboxylic acid group

Properties

Molecular Formula |

C12H9NO3S |

|---|---|

Molecular Weight |

247.27 g/mol |

IUPAC Name |

2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C12H9NO3S/c1-7(14)8-2-4-9(5-3-8)11-13-6-10(17-11)12(15)16/h2-6H,1H3,(H,15,16) |

InChI Key |

QYWIIHWVCOOLBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-acetylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization. The general reaction conditions include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at position 5 of the thiazole ring undergoes characteristic acid-catalyzed and nucleophilic substitution reactions.

1.1 Esterification

Reaction with alcohols under acidic conditions yields esters. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–12 h | Methyl ester derivative | 75–85% | |

| Ethanol + HCl | Room temperature, 24 h | Ethyl ester derivative | 68% |

1.2 Amide Formation

Activation of the carboxylic acid (e.g., via SOCl₂) facilitates coupling with amines:

| Coupling Agent | Amine | Product | Purity | Source |

|---|---|---|---|---|

| DCC | Benzylamine | N-Benzylamide derivative | ≥90% | |

| SOCl₂ | Aniline | N-Phenylamide derivative | 82% |

1.3 Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, forming 2-(4-acetylphenyl)-1,3-thiazole:

Reactions of the Acetyl Group

The acetyl substituent on the phenyl ring participates in ketone-specific transformations.

2.1 Reduction

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 h | 2-(4-(1-Hydroxyethyl)phenyl) derivative | 60% | |

| LiAlH₄ | THF, reflux, 4 h | 2-(4-(1-Hydroxyethyl)phenyl) derivative | 88% |

2.2 Nucleophilic Addition

Grignard reagents add to the carbonyl group:

| Reagent | Product | Notes | Source |

|---|---|---|---|

| MeMgBr | Tertiary alcohol derivative | Steric hindrance limits yield (45%) |

Thiazole Ring Reactivity

The 1,3-thiazole core undergoes electrophilic substitution and oxidation.

3.1 Bromination

Electrophilic bromination occurs preferentially at position 4 of the thiazole:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ in AcOH | Room temperature, 1 h | 4-Bromo-thiazole derivative | 72% |

3.2 Sulfur Oxidation

Hydrogen peroxide oxidizes the thiazole sulfur to sulfoxide or sulfone:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, 50°C, 3 h | Sulfoxide derivative | 65% | |

| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | 58% |

Multi-Functional Reactivity

Concurrent reactions involving both the carboxylic acid and acetyl groups enable complex derivatization.

4.1 Tandem Esterification-Reduction

-

Esterify the carboxylic acid with ethanol.

-

Reduce the acetyl group with LiAlH₄.

| Step | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 1. Esterification | EtOH, H₂SO₄ | Ethyl ester intermediate | 80% | |

| 2. Reduction | LiAlH₄ | Diol derivative | 70% |

Mechanistic Insights

-

Electrophilic Substitution : The thiazole’s electron-rich C4 position is favored for bromination due to resonance stabilization .

-

Carboxylic Acid Activation : SOCl₂ converts the acid to a reactive acyl chloride, enabling nucleophilic attack by amines .

-

Steric Effects : Bulky substituents on the phenyl ring reduce yields in nucleophilic additions .

Scientific Research Applications

The applications of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid are primarily in scientific research and chemical synthesis . This compound, with the CAS number 2059934-83-5, is utilized as a building block in the synthesis of more complex molecules .

Scientific Research Applications

- As a building block in synthesis : 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is used in the creation of novel compounds with potential biological activities .

- Antiviral agent research: Thiazole compounds have been investigated for their antiviral properties . While the specific compound 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is not explicitly mentioned, related thiazole derivatives have been studied for their ability to interfere with virus assembly and infection .

Case Studies

While specific case studies directly involving 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid are not available in the search results, research on related thiazole compounds provides some context:

- Anticonvulsant Activity: Thiazole-containing compounds have demonstrated anticonvulsant properties. For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties in tests . Similarly, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited significant activity with a median anti-PTZ effective dose (ED50) of 18.4 mg/kg .

- Anticancer Activity: Thiazole derivatives have shown promise as anticancer agents . Compound 20 was found to be the most active against human glioblastoma U251 cells and human melanoma WM793 cells . Additionally, compounds 35a and 35b displayed anticancer activity against liver, laryngeal, prostate, and breast cancer cells . Compound 34 also proved to be an active agent against various cancer cell lines .

- Anti-tubercular Activity: Compound 53 showed anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL . The presence of a chloride ion (Cl)-linked phenyl group was essential for this activity .

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.

2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Contains a chlorine atom instead of an acetyl group.

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid: Features a nitro group in place of the acetyl group.

Uniqueness

2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the thiazole ring and the acetyl group may confer specific biological activities that are not present in similar compounds with different substituents.

Biological Activity

2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid, exhibit notable antimicrobial activity. A study highlighted the effectiveness of various thiazoles against bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer potential of thiazole compounds is well-documented. For instance, studies have shown that 2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases . The structure-activity relationship analysis revealed that modifications on the phenyl ring significantly influence cytotoxicity against different cancer cell lines.

Table 1: Summary of Anticancer Activity

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid | < 10 | HepG-2 (Liver Cancer) |

| Other Thiazole Derivatives | Varies | A549 (Lung Cancer) |

| Jurkat (Leukemia) |

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This suggests their potential application in treating inflammatory diseases.

The biological activity of 2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The thiazole ring can act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cell survival and proliferation.

- Induction of Apoptosis : By affecting mitochondrial membrane potential and activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Study on HepG-2 Cells : A recent study synthesized multiple thiazole derivatives and tested their cytotoxic effects on HepG-2 cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Inflammation Model : In an animal model of induced inflammation, treatment with 2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid resulted in a marked decrease in inflammatory markers and improved histological scores compared to controls .

Q & A

Q. What are the common synthetic routes for 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of acetylphenyl-substituted precursors with thiazole-forming reagents. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid with sodium acetate facilitates ring closure and carboxyl group incorporation . Intermediate coupling steps may require stoichiometric optimization, such as using a slight excess of carboxylic acid components over amines to drive reaction completion . Solvent selection (e.g., DMF or DCM) also impacts intermediate stability and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy to confirm substituent positions (e.g., acetylphenyl proton shifts).

- FTIR to identify carboxylic acid (-COOH) and thiazole ring vibrations.

- X-ray crystallography for resolving structural ambiguities, as demonstrated in related thiazole derivatives .

- Mass spectrometry for molecular weight validation, particularly when synthesizing novel analogs .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the acetyl or carboxylic acid groups. Avoid prolonged exposure to moisture or light, as thiazole derivatives are prone to photodegradation . Safety protocols recommend using fume hoods during synthesis due to potential irritant properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Stoichiometry : A 10–15% excess of the acetylphenyl precursor reduces side reactions .

- Catalysts : Transition metals (e.g., Cu(I)) may accelerate cyclocondensation, though their use requires rigorous purification .

- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance intermediate solubility but may complicate isolation; mixed-solvent systems (e.g., DCM:MeOH) balance yield and purity .

- Temperature : Controlled reflux (80–100°C) minimizes thermal degradation while ensuring reaction completion .

Q. How can structural discrepancies in spectroscopic data be resolved?

- Contradictory melting points : Recrystallize from acetic acid/water mixtures to remove impurities, as impurities can depress melting points by 10–15°C .

- Ambiguous NMR signals : Use 2D-COSY or HSQC to resolve overlapping proton environments, especially in aromatic regions .

- X-ray vs. computational models : Cross-validate DFT-optimized geometries with experimental crystallographic data to identify conformational flexibility .

Q. What strategies elucidate the acetylphenyl group’s electronic effects on reactivity?

- Hammett analysis : Compare reaction rates of derivatives with electron-donating/withdrawing substituents to quantify electronic contributions .

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- UV-Vis spectroscopy : Monitor charge-transfer transitions to assess conjugation between the acetylphenyl and thiazole moieties .

Q. How can bioactivity assays be designed for derivatives of this compound?

- Target selection : Prioritize enzymes with known thiazole-binding pockets (e.g., kinases or cytochrome P450 isoforms) .

- Dose-response studies : Use microplate readers to quantify IC50 values in enzyme inhibition assays, referencing structurally similar pyrazole-carboxylic acid derivatives .

- Computational docking : Pre-screen derivatives against target protein structures (e.g., PDB entries) to prioritize synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.